![molecular formula C14H13ClO3S B8584054 [3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
[3-(Benzyloxy)phenyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Benzyloxy)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C14H13ClO3S. It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with a benzyloxy group at the meta position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)phenyl]methanesulfonyl chloride typically involves the reaction of (3-benzyloxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [3-(Benzyloxy)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Pyridine or triethylamine as a base, carried out at room temperature.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether, carried out under reflux.
Oxidation Reactions: Potassium permanganate in aqueous solution, carried out at elevated temperatures.
Major Products Formed:
Sulfonamides: Formed from reaction with amines.
Sulfonates: Formed from reaction with alcohols.
Benzaldehyde Derivatives: Formed from oxidation of the benzyloxy group.
Aplicaciones Científicas De Investigación
[3-(Benzyloxy)phenyl]methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(Benzyloxy)phenyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates.
Oxidation and Reduction Pathways: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives, while the sulfonyl chloride group can be reduced to a sulfonyl group.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: A simpler analog without the benzyloxy group.
Benzenesulfonyl Chloride: Contains a benzene ring but lacks the benzyloxy substitution.
p-Toluenesulfonyl Chloride: Contains a toluene ring instead of a benzyloxy-substituted benzene ring.
Uniqueness: [3-(Benzyloxy)phenyl]methanesulfonyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable reagent in organic synthesis and research applications .
Propiedades
Fórmula molecular |
C14H13ClO3S |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
(3-phenylmethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c15-19(16,17)11-13-7-4-8-14(9-13)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clave InChI |
PHOPVEFKAFEWNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

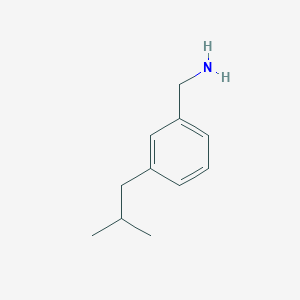
![8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B8583986.png)
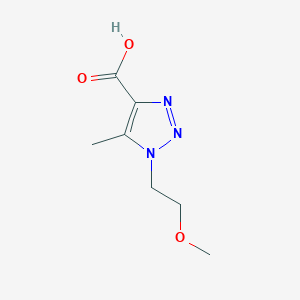
![3,6-Dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8583996.png)
![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)

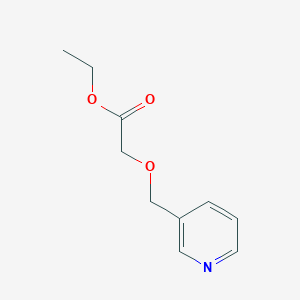

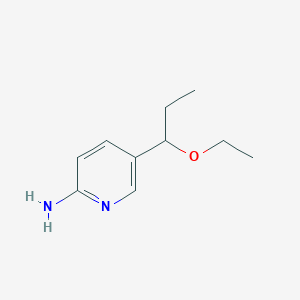
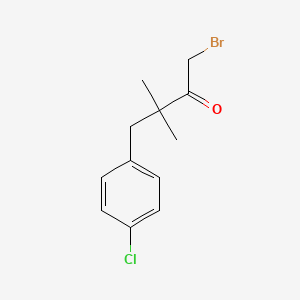
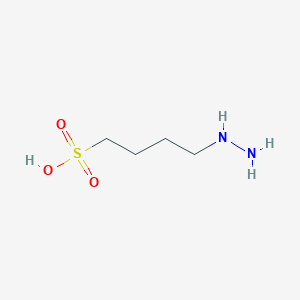
![5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine](/img/structure/B8584055.png)
![4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8584058.png)
